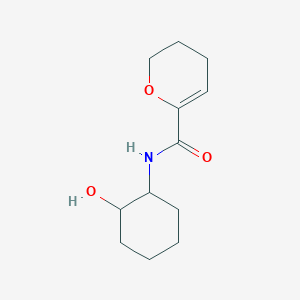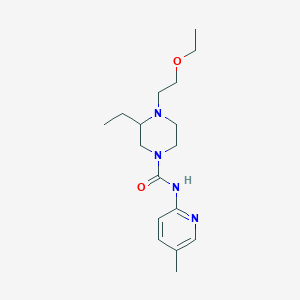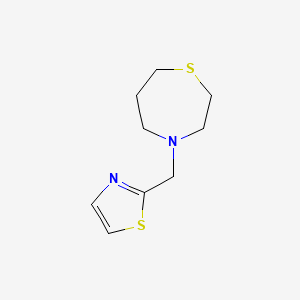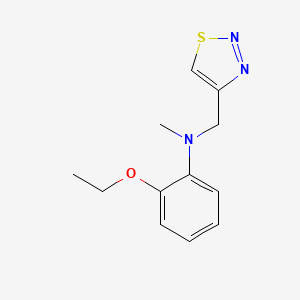![molecular formula C10H17N3S B7631200 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane](/img/structure/B7631200.png)
4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a thiazepane derivative that has been synthesized using various methods. The purpose of
Mecanismo De Acción
The exact mechanism of action of 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of neuronal excitability. The compound is thought to enhance the activity of GABA receptors, leading to a reduction in neuronal activity and a calming effect.
Biochemical and Physiological Effects:
Studies have shown that 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane has a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to a decrease in anxiety and an increase in relaxation. The compound has also been shown to have anticonvulsant effects, reducing the severity and frequency of seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying the GABA system and its role in various physiological and pathological processes. However, the compound has some limitations, including its low solubility in water and its potential for toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of more potent and selective GABA receptor modulators based on the structure of 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane. Finally, further studies are needed to elucidate the exact mechanism of action of the compound and its effects on various physiological and pathological processes.
Conclusion:
In conclusion, 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane is a promising compound with potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for the treatment of various diseases and disorders.
Métodos De Síntesis
The synthesis of 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane has been achieved using various methods. One of the most common methods is the reaction of 2-(bromomethyl)-1-methylimidazole with 2-aminothiophenol in the presence of a base. Another method involves the reaction of 2-(chloromethyl)-1-methylimidazole with 2-aminothiophenol in the presence of a base. The yield and purity of the product depend on the specific reaction conditions used.
Aplicaciones Científicas De Investigación
4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and sedative properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-[(1-methylimidazol-2-yl)methyl]-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-12-5-3-11-10(12)9-13-4-2-7-14-8-6-13/h3,5H,2,4,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSGIZIOBFUBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631124.png)

![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631130.png)
![5-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]thiophene-3-carbonitrile](/img/structure/B7631138.png)
![2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxolane-3-sulfonamide](/img/structure/B7631153.png)

![2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide](/img/structure/B7631175.png)

![2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7631187.png)
![[4-(dimethylamino)pyridin-2-yl]-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]methanone](/img/structure/B7631191.png)



![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-(4-hydroxyphenyl)urea](/img/structure/B7631211.png)